5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione
Overview
Description
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a 2,4-dichlorophenoxypropyl group attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione typically involves the following steps:
Bromination: The indole ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The brominated indole is then alkylated with 3-(2,4-dichlorophenoxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: The resulting intermediate is oxidized to form the indole-2,3-dione structure using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione structure to indole-2,3-diol.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Various oxidized indole derivatives
Reduction: Indole-2,3-diol
Substitution: Substituted indole derivatives with different functional groups replacing the bromine atom
Scientific Research Applications
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,4-dichlorophenoxyacetic acid
- 5-bromo-2,4-dichlorophenoxypropionic acid
- 5-bromo-2,4-dichlorophenoxybutyric acid
Uniqueness
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione is unique due to its indole-2,3-dione structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and the presence of the indole ring make it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2NO3/c18-10-2-4-14-12(8-10)16(22)17(23)21(14)6-1-7-24-15-5-3-11(19)9-13(15)20/h2-5,8-9H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCFXFSXUCDEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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